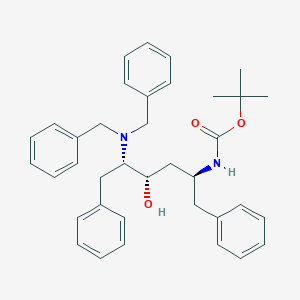
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
Übersicht
Beschreibung
(2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane, also known as this compound, is a useful research compound. Its molecular formula is C37H44N2O3 and its molecular weight is 564.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,3S,5S)-2-(N,N-Dibenzylamino)-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane , commonly referred to as a Ritonavir intermediate , is a synthetic organic molecule with potential biological activity. This compound is characterized by its complex structure featuring multiple chiral centers and functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C₃₇H₄₄N₂O₃
- Molecular Weight : 564.8 g/mol
- Melting Point : 40-42°C
- Solubility : Soluble in chloroform, dichloromethane, and methanol
- Predicted pKa : 12.35 ± 0.46
| Property | Value |
|---|---|
| Melting Point | 40-42°C |
| Boiling Point | 714.3 ± 60.0 °C (Predicted) |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) |
| Solubility | Chloroform, Dichloromethane, Methanol |
| Storage Temperature | -20°C (Freezer) |
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against HIV. The structural features that include the dibenzylamino group are believed to enhance binding affinity to viral targets, potentially inhibiting viral replication.
Enzyme Inhibition
Studies have suggested that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its ability to modulate protease activity could be significant in therapeutic contexts, especially in the treatment of viral infections.
Case Studies
- HIV Protease Inhibition :
- A study demonstrated that similar compounds with dibenzylamino substitutions showed significant inhibition of HIV protease, indicating a potential mechanism for the antiviral effects of this compound.
- Toxicity and Safety Profile :
- Preliminary toxicity assessments have shown that while some derivatives exhibit cytotoxicity at high concentrations, the compound itself demonstrates a favorable safety profile at therapeutic doses. This is crucial for its development as a pharmaceutical agent.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Structure-Activity Relationship (SAR) :
- Various analogs have been synthesized to evaluate how modifications in the molecular structure affect biological activity. The presence of bulky groups like tert-butoxycarbonyl has been linked to improved stability and bioavailability.
- Pharmacokinetics :
- Investigations into the pharmacokinetic properties reveal that the compound has a favorable absorption profile when administered orally, making it a candidate for further development in drug formulation.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVBRDFTRUZPF-IMKBVMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572240 | |
| Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162849-93-6 | |
| Record name | tert-Butyl [(2S,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















